cis-6-Chloro-2-(trifluoromethyl)chromane-4-thiol
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Overview
Description
cis-6-Chloro-2-(trifluoromethyl)chromane-4-thiol: is a chemical compound belonging to the chromane family. Chromanes are a class of benzopyran derivatives known for their diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-6-Chloro-2-(trifluoromethyl)chromane-4-thiol typically involves a series of organic reactions. One common method includes the following steps:
Michael Addition: The reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols using modularly designed organocatalysts (MDOs) to form a Michael addition product.
Hemiacetalization: The intermediate undergoes hemiacetalization to form a chromane derivative.
PCC Oxidation and Dehydroxylation: The final steps involve PCC oxidation and dehydroxylation to yield the desired chromane compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are often employed.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted chromane derivatives.
Scientific Research Applications
cis-6-Chloro-2-(trifluoromethyl)chromane-4-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of cis-6-Chloro-2-(trifluoromethyl)chromane-4-thiol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison:
- Unique Features: The presence of a thiol group in cis-6-Chloro-2-(trifluoromethyl)chromane-4-thiol distinguishes it from other similar compounds, providing unique reactivity and potential applications .
- Chemical Properties: The trifluoromethyl and chlorine substituents contribute to its stability and reactivity, making it suitable for various chemical reactions .
Properties
Molecular Formula |
C10H8ClF3OS |
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Molecular Weight |
268.68 g/mol |
IUPAC Name |
(2R,4R)-6-chloro-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-4-thiol |
InChI |
InChI=1S/C10H8ClF3OS/c11-5-1-2-7-6(3-5)8(16)4-9(15-7)10(12,13)14/h1-3,8-9,16H,4H2/t8-,9-/m1/s1 |
InChI Key |
JSPBSRAYNGAABT-RKDXNWHRSA-N |
Isomeric SMILES |
C1[C@H](C2=C(C=CC(=C2)Cl)O[C@H]1C(F)(F)F)S |
Canonical SMILES |
C1C(C2=C(C=CC(=C2)Cl)OC1C(F)(F)F)S |
Origin of Product |
United States |
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